molecular formula C15H12F5NO B14194549 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol CAS No. 918970-41-9

2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol

Katalognummer: B14194549
CAS-Nummer: 918970-41-9
Molekulargewicht: 317.25 g/mol
InChI-Schlüssel: WWLXXDCCBANFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C15H12F5NO This compound is characterized by the presence of a pentafluorophenyl group, a phenyl group, and an aminoethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol typically involves the reaction of pentafluorobenzyl chloride with phenylmagnesium bromide to form a pentafluorophenyl(phenyl)methane intermediate. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(Trifluoromethyl)phenyl]methyl}aminoethanol
  • 2-{[(Difluorophenyl)phenyl]methyl}aminoethanol
  • 2-{[(Fluorophenyl)phenyl]methyl}aminoethanol

Uniqueness

2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile compared to its analogs with fewer fluorine atoms.

Eigenschaften

CAS-Nummer

918970-41-9

Molekularformel

C15H12F5NO

Molekulargewicht

317.25 g/mol

IUPAC-Name

2-[[(2,3,4,5,6-pentafluorophenyl)-phenylmethyl]amino]ethanol

InChI

InChI=1S/C15H12F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(21-6-7-22)8-4-2-1-3-5-8/h1-5,15,21-22H,6-7H2

InChI-Schlüssel

WWLXXDCCBANFHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.